L-[13C5]Xylose
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Overview
Description
L-[13C5]Xylose is a labeled form of xylose, a monosaccharide of the aldopentose type, which means it contains five carbon atoms and includes an aldehyde functional group . The “L” denotes the levorotary form, and “[13C5]” indicates that the five carbon atoms in the molecule are isotopically labeled with carbon-13. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-[13C5]Xylose typically involves the incorporation of carbon-13 into the xylose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of xylose. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotopic label.
Industrial Production Methods
Industrial production of this compound may involve the fermentation of biomass using microorganisms that have been genetically engineered to incorporate carbon-13 into the xylose produced. This method leverages the natural metabolic pathways of the microorganisms, which are optimized to produce high yields of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
L-[13C5]Xylose undergoes various chemical reactions, including:
Oxidation: This reaction can convert xylose into xylonic acid.
Reduction: Xylose can be reduced to xylitol, a sugar alcohol.
Substitution: Xylose can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include xylonic acid from oxidation, xylitol from reduction, and various substituted xylose derivatives from substitution reactions .
Scientific Research Applications
L-[13C5]Xylose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of xylose metabolism.
Biology: Employed in studies of plant metabolism and the role of xylose in cell wall biosynthesis.
Medicine: Utilized in diagnostic tests to assess intestinal absorption and function.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass
Mechanism of Action
The mechanism of action of L-[13C5]Xylose involves its metabolism through the oxido-reductase pathway in eukaryotic organisms. It is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids .
Comparison with Similar Compounds
Similar Compounds
D-Xylose: The dextrorotary form of xylose, commonly found in nature.
Xylulose: A ketose form of xylose.
Arabinose: Another aldopentose similar to xylose.
Uniqueness
L-[13C5]Xylose is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed pathways and mechanisms of xylose metabolism is essential .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
SRBFZHDQGSBBOR-CVMUNTFWSA-N |
Isomeric SMILES |
[13CH2]1[13CH]([13CH]([13CH]([13CH](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
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